molecular formula C12H22 B1329416 1,11-Dodecadiene CAS No. 5876-87-9

1,11-Dodecadiene

Cat. No. B1329416
CAS RN: 5876-87-9
M. Wt: 166.3 g/mol
InChI Key: IYPLTVKTLDQUGG-UHFFFAOYSA-N
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Description

1,11-Dodecadiene is a compound that is part of a broader class of organic molecules known for their extended carbon chains and multiple bonds. While the provided papers do not directly discuss 1,11-Dodecadiene, they do provide insights into related compounds and their structures, which can be informative for understanding the characteristics of 1,11-Dodecadiene.

Synthesis Analysis

The synthesis of 1,11-Dodecadiene-related compounds has been explored, particularly in the context of dimer, trimer, and tetramer forms of 1,11-dodecadiyne . These compounds were synthesized and their solid-state polymerization was studied using infrared spectroscopy. The research found that the dimer has two polymorphs, which differ in their polymerizability when exposed to γ-ray or UV irradiation. This suggests that the synthesis and polymerization of 1,11-Dodecadiene could follow similar pathways, with potential for different polymorphic forms that have distinct physical properties.

Molecular Structure Analysis

Although the papers do not directly address the molecular structure of 1,11-Dodecadiene, they do provide detailed analyses of similar molecules, such as 1-thia-closo-dodecaborane(11) and 1-selena-closo-dodecaborane(11) . These molecules exhibit C(5v) symmetry and have been studied using microwave spectroscopy, electron diffraction, and quantum chemical calculations. The precise substitution structures of the non-hydrogen atoms in these molecules have been determined, which could be analogous to the structural aspects of 1,11-Dodecadiene.

Chemical Reactions Analysis

The papers provided do not offer direct information on the chemical reactions of 1,11-Dodecadiene. However, they do discuss the reactivity of related compounds. For instance, the solid-state polymerization of dimeric forms of 1,11-dodecadiyne and the lack of polymerization of the terminal acetylene group are highlighted . Additionally, the transformation of 1-substituted 12-oxahexacyclo[7.2.1.02,8.03,7.04,11.06,10]dodecanes into pentacyclo[6.3.0.02,6.03,10.05,9]undecane derivatives through the cleavage of ether bonds and subsequent rearrangement is discussed . These reactions could provide a framework for understanding the reactivity of 1,11-Dodecadiene in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,11-Dodecadiene can be inferred from the properties of structurally related compounds. The papers describe the solid-state polymerization properties of dimeric forms of 1,11-dodecadiyne , as well as the molecular structures of borane derivatives . These studies suggest that 1,11-Dodecadiene may exhibit polymorphism and that its physical properties could be influenced by its molecular symmetry and bonding. The chemical properties, such as reactivity towards polymerization and sensitivity to irradiation, are also important aspects that can be derived from the synthesis and polymerization studies of related compounds.

Scientific Research Applications

Enzymatic Synthesis

  • Enzymatic Oxidative Tandem Decarboxylation: A study demonstrated the biocatalytic oxidative tandem decarboxylation of C7–C18 dicarboxylic acids to terminal C5–C16 dienes, including 1,11-dodecadiene, using the P450 monooxygenase OleT. This method offers a green route to terminal dienes from renewable dicarboxylic acids (Dennig et al., 2016).

Polymer Synthesis

  • Synthesis of Ultrahigh Molecular Weight Polymers: Copolymerizations of 1-dodecene with 1,11-dodecadiene were investigated using a specific catalyst, resulting in ultrahigh molecular weight copolymers with terminal olefinic double bonds (Nomura et al., 2019).

Material Science

  • Characterization of Polyamides: A study synthesized odd–even polyamides using 1,11-diaminoundecane with dicarboxylic acids, including a focus on their thermal properties and crystalline transitions (Cui & Yan, 2005).

Chemistry of Boron Compounds

  • Structure of 1-Selena-closo-dodecaborane(11): This study determined the molecular structure of 1-selena-closo-dodecaborane(11) through electron diffraction and quantum chemical calculations (Hnyk et al., 2008).

Biological Applications

  • Filbertworm Sex Pheromone Synthesis: Research on the synthesis of sex pheromone components for certain caterpillars utilized geometric isomers of dodecadienes, demonstrating the applicability of these compounds in ecological studies (Davis et al., 2004).

Theoretical and Computational Studies

  • Novel High-Energy Density Material Design: A theoretical study proposed a high-energy density material incorporating dodecadiene structure, highlighting its potential application in energetic materials (Jin et al., 2014).

Safety And Hazards

1,11-Dodecadiene is a combustible liquid . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling the compound . In case of fire, appropriate extinguishing methods should be used . The compound should be stored in a well-ventilated place .

properties

IUPAC Name

dodeca-1,11-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPLTVKTLDQUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207492
Record name 1,11-Dodecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Dodecadiene

CAS RN

5876-87-9
Record name 1,11-Dodecadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,11-Dodecadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
S Wawzonek, PD Klimstra, RE Kallio… - Journal of the American …, 1960 - ACS Publications
The monoepoxide VI could be separated into two racemic modifications by fractional crystallization from hexane. The bis compound VII which can have dl-and meso-iorms was obtained …
Number of citations: 9 pubs.acs.org
JA Castro, J Romero, JA García-Vázquez… - … Section C: Crystal …, 1994 - scripts.iucr.org
In [Cd (CIsH28N6) CI2] the Cd atom is located on a twofold rotation axis and is octahedrally coordinated by two CI atoms [Cd--CI 2.533 (3) A], two azome-thine N atoms [Cd--N (2) 2.45 (1…
Number of citations: 8 scripts.iucr.org
A Dennig, S Kurakin, M Kuhn, A Dordic… - European Journal of …, 2016 - Wiley Online Library
The biocatalytic oxidative tandem decarboxylation of C 7 –C 18 dicarboxylic acids to terminal C 5 –C 16 dienes was catalyzed by the P450 monooxygenase OleT with conversions up to …
DM Fang, DG Peters, MS Mubarak - Journal of The …, 2001 - iopscience.iop.org
Cyclic voltammetry and controlled-potential electrolysis have been used to characterize the catalytic reduction of 6-bromo-1-hexene by nickel (I) salen electrogenerated at a glassy …
Number of citations: 45 iopscience.iop.org
PD Klimstra - 1959 - search.proquest.com
… The reaction between 1^11-dodecadiene and bromine was followed …
Number of citations: 0 search.proquest.com
SA van den Berg, JM Alonso, K Wadhwa… - Langmuir, 2014 - ACS Publications
The rate of formation of covalently linked organic monolayers on HF-etched silicon carbide (SiC) is greatly increased by microwave irradiation. Upon microwave treatment for 60 min at …
Number of citations: 8 pubs.acs.org
RC Lamb, PW Ayers, MK Toney - Journal of the American …, 1963 - ACS Publications
Kinetics and products of the thermal decomposition of 6-heptenoyl peroxide in toluene indicate that its initial cleavage is typical of saturated diacyl peroxides, ie, there is no neighboring …
Number of citations: 115 pubs.acs.org
T Taira, Y Ishizaki, K Sakai, H Sakai… - Journal of oleo …, 2020 - jstage.jst.go.jp
We report the synthesis of bolaamphiphilic alkenyl phosphonic acid (BPC12) through the olefin crossmetathesis reaction of vinylphosphonic acid with 1, 11-dodecadiene in the …
Number of citations: 9 www.jstage.jst.go.jp
K Nomura, S Pengoubol, W Apisuk - Polymers, 2019 - mdpi.com
Copolymerizations of 1-decene (DC) with 1,9-decadiene (DCD), 1-dodecene (DD) with 1,11-dodecadiene (DDD), and 1-tetradecene (TD) with 1,13-tetradecadiene (TDD), using Cp*…
Number of citations: 3 www.mdpi.com
H Yuan, T Kida, R Tanaka, Z Cai, Y Nakayama… - Polymer, 2022 - Elsevier
Cyclic olefin copolymers (COCs), among which ethylene (E)/norbornene (NB) copolymer have been commercialized, are novel optical plastics but their brittleness narrows their …
Number of citations: 2 www.sciencedirect.com

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